molecular formula C16H15N3O4S B2390609 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid CAS No. 1389553-66-5

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B2390609
CAS No.: 1389553-66-5
M. Wt: 345.37
InChI Key: FRAZIYIQAIENIP-UHFFFAOYSA-N
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Description

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with an ethyl group and a sulfamoyl group attached to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, which can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted benzenes. The sulfamoyl group can be introduced via sulfonation reactions, and the final step involves the coupling of the indazole derivative with the benzoic acid core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indazole and sulfamoyl groups allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAZIYIQAIENIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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